Elasnin
Overview
Description
Elasnin is a recently discovered antibiofilm compound that has shown remarkable activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . It was initially introduced as a human granulocyte elastase inhibitor with minimal toxic side effects . This compound has demonstrated potential in treating chronic obstructive lung disease caused by leukocyte elastase .
Mechanism of Action
Target of Action
Elasnin is a potent biofilm-targeting compound that has been identified to have excellent activity against methicillin-resistant Staphylococcus aureus (MRSA) biofilms . The primary targets of this compound are the biofilms of MRSA, which are communities of bacteria that are highly tolerant, resistant, and resilient to a wide range of antimicrobials .
Mode of Action
This compound effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . It interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors . This results in the destruction of the biofilm matrix in a time-dependent manner .
Biochemical Pathways
This compound affects the biochemical pathways related to cell division and cell wall synthesis, which are crucial for the survival of growing exponential-phase cells . It also impacts the expression of virulence factors, which play a key role in the pathogenicity of MRSA . The downregulation of these processes leads to the destruction of the biofilm matrix and interference with cell division .
Pharmacokinetics
Its low cytotoxicity and low risk of resistance development suggest favorable pharmacokinetic properties .
Result of Action
The action of this compound results in the effective inhibition of biofilm formation and eradication of pre-formed biofilms of MRSA . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .
Biochemical Analysis
Biochemical Properties
Elasnin has shown to interact with various biomolecules, particularly in the context of biofilm formation. It effectively inhibits biofilm formation and eradicates pre-formed biofilms of MRSA . The nature of these interactions involves the induction of biofilm matrix destruction in a time-dependent manner and interference with cell division during the exponential phase .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by primarily repressing the expression of virulence factors . Cells released from the this compound-treated biofilms exhibit a defective appearance and become more sensitive to the beta-lactam antibiotic penicillin G .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It induces the biofilm matrix destruction in a time-dependent manner and interferes with the cell division during the exponential phase, primarily by repressing the expression of virulence factors .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown to have temporal effects on the cells. In adaptive laboratory evolution (ALE) experiments on MRSA with this compound, the cells adapt and evolve toward repetitive this compound exposure . The cells treated with a lethal dose of this compound daily for a week exhibited increased this compound tolerance .
Metabolic Pathways
It has been observed that this compound treatment results in the downregulation of many proteins related to cell division and cell wall synthesis, which is important for the survival of growing exponential-phase cells .
Preparation Methods
Elasnin is synthesized through bioassay-guided isolation of bioactive compounds from Actinobacteria . The synthetic route involves the extraction and purification of this compound from bacterial cultures, followed by structural elucidation using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) . Industrial production methods for this compound are still under development, but they aim to optimize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Elasnin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
Elasnin has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Properties
IUPAC Name |
3,5-dibutyl-4-hydroxy-6-(6-oxoundecan-5-yl)pyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O4/c1-5-9-13-17-21(25)18(14-10-6-2)23-19(15-11-7-3)22(26)20(16-12-8-4)24(27)28-23/h18,26H,5-17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSPVFCYLPZTRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)C(CCCC)C1=C(C(=C(C(=O)O1)CCCC)O)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00987589 | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68112-21-0 | |
Record name | Elasnin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068112210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dibutyl-2-hydroxy-6-(6-oxoundecan-5-yl)-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00987589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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